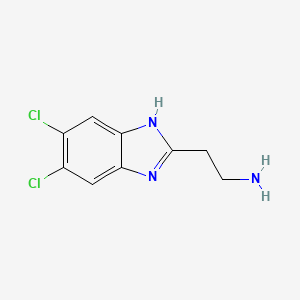

2-(5,6-Dichloro-1H-benzoimidazol-2-YL)ethylamine

Übersicht

Beschreibung

Molecular Structure Analysis

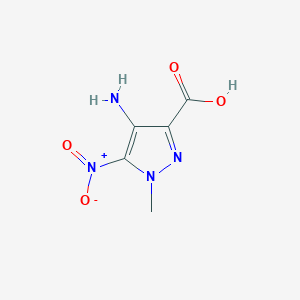

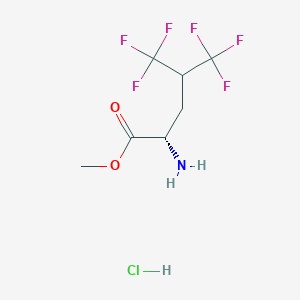

The molecular structure of 2-(5,6-Dichloro-1H-benzoimidazol-2-YL)ethylamine is based on the benzimidazole core structure, which is a bicyclic compound consisting of the fusion of benzene and imidazole rings. The compound also contains two chlorine atoms and an ethylamine group attached to the benzimidazole ring.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity :

- Compounds derived from 2-(5,6-Dichloro-1H-benzoimidazol-2-YL)ethylamine show promising antimicrobial properties. A study by Salahuddin et al. (2017) demonstrated the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives that exhibited significant antimicrobial activity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017).

- Similarly, El-Meguid (2014) reported the synthesis of derivatives attached to 4-benzoimidazol-2-yl moiety with notable antimicrobial activity against various bacteria and fungi (El-Meguid, 2014).

Catalytic Behavior in Ethylene Oligomerization :

- Research by Zhang et al. (2011) explored iron(II) dichloride complexes bearing 2-(methyl-substituted 1H-benzimidazol-2-yl) and other variants for their ethylene oligomerization properties. These complexes demonstrated good activities toward ethylene oligomerization with high selectivity for α-olefins (Zhang et al., 2011).

Antiprotozoal Activity :

- Pérez‐Villanueva et al. (2013) synthesized novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, which showed strong antiprotozoal activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with better efficacy than the standard drug metronidazole (Pérez‐Villanueva et al., 2013).

Synthesis and Characterization for Material Science :

- Haghverdi et al. (2018) studied 2-(1H-benzimidazol-2-yl)-phenol derivatives in complexation with Fe(II) for ethylene reactivity. These studies are crucial in material science, particularly in catalysis and polymer chemistry (Haghverdi et al., 2018).

Wirkmechanismus

While the specific mechanism of action for 2-(5,6-Dichloro-1H-benzoimidazol-2-YL)ethylamine is not provided in the search results, benzimidazole compounds are known to bind to a variety of therapeutic targets due to their structural features and electron-rich environment . They exhibit a broad spectrum of bioactivities .

Zukünftige Richtungen

Benzimidazole compounds, such as 2-(5,6-Dichloro-1H-benzoimidazol-2-YL)ethylamine, are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, these compounds bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . This suggests that there is potential for future research and development in this area .

Eigenschaften

IUPAC Name |

2-(5,6-dichloro-1H-benzimidazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3/c10-5-3-7-8(4-6(5)11)14-9(13-7)1-2-12/h3-4H,1-2,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPYYEUXRDFJQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[3-(tert-Butyldiphenylsilyloxy)propyl]oxirane](/img/structure/B3319103.png)

![Furo[3,2-b]pyridin-3-ol hydrochloride](/img/structure/B3319135.png)

![3-Isopropenyl-6-chloroimidazo[1,2-a]pyridine](/img/structure/B3319181.png)

![4,6-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B3319182.png)

![6-((3S,4S)-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride](/img/structure/B3319205.png)